![molecular formula C13H20N2O2 B2445135 Ethyl 1-methyl-5-piperidin-2-ylpyrrole-2-carboxylate CAS No. 2248411-80-3](/img/structure/B2445135.png)
Ethyl 1-methyl-5-piperidin-2-ylpyrrole-2-carboxylate
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Overview
Description
Ethyl 1-methyl-5-piperidin-2-ylpyrrole-2-carboxylate, commonly known as MEP, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a pyrrole derivative that has been shown to exhibit a range of biological activities, including analgesic, anti-inflammatory, and anti-tumor effects.
Scientific Research Applications
MEP has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit analgesic, anti-inflammatory, and anti-tumor effects in various animal models. MEP has also been investigated for its potential use as a drug candidate for the treatment of neuropathic pain, cancer, and other inflammatory diseases.
Mechanism of Action
The exact mechanism of action of MEP is not fully understood, but it has been suggested that it may act through multiple pathways. MEP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a key role in inflammation and pain. MEP has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and have been implicated in cancer and other diseases.
Biochemical and Physiological Effects:
MEP has been shown to exhibit a range of biochemical and physiological effects in various animal models. It has been shown to reduce inflammation and pain in models of arthritis and neuropathic pain. MEP has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, MEP has been shown to have a low toxicity profile, suggesting that it may be a safe and effective drug candidate.
Advantages and Limitations for Lab Experiments
MEP has several advantages for use in lab experiments. It is relatively easy to synthesize and has a low toxicity profile, making it a safe and cost-effective option for researchers. However, there are also limitations to using MEP in lab experiments. Its mechanism of action is not fully understood, and it may exhibit different effects in different animal models, making it difficult to predict its efficacy in humans.
Future Directions
There are several future directions for research on MEP. One area of interest is the development of more potent and selective MEP analogs that can be used as drug candidates for the treatment of cancer and other diseases. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory and analgesic effects of MEP, which may lead to the development of more effective therapies for pain and inflammation. Additionally, the potential use of MEP as a diagnostic tool for cancer and other diseases is an area of active research.
Synthesis Methods
MEP can be synthesized through a multi-step process involving the reaction of 2-pyrrolidone with ethyl 2-bromoacetate, followed by the reaction with methylamine and subsequent reduction with lithium aluminum hydride. The yield of MEP can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
properties
IUPAC Name |
ethyl 1-methyl-5-piperidin-2-ylpyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-3-17-13(16)12-8-7-11(15(12)2)10-6-4-5-9-14-10/h7-8,10,14H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBWXKSUMZUMPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(N1C)C2CCCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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